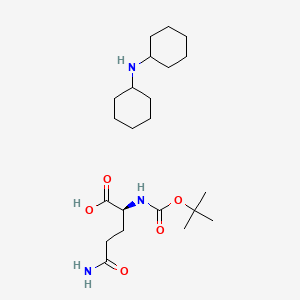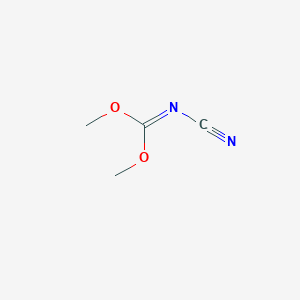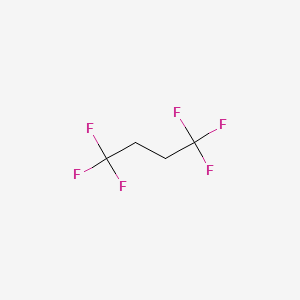
1,1,1,4,4,4-六氟丁烷
概述
描述
1,1,1,4,4,4-Hexafluorobutane, also known as HFB or HFB-134a, is a colorless and odorless gas that belongs to the family of hydrofluorocarbons (HFCs). It is widely used in various industries due to its excellent properties, such as non-flammability, low toxicity, and high stability. In
科学研究应用
Blowing Agent in Foam Production
1,1,1,4,4,4-Hexafluorobutane: is utilized as a blowing agent in the production of foams. Due to its low boiling point and non-ozone depleting potential, it serves as an eco-friendly alternative to hydrochlorofluorocarbons (HCFCs). In the foam industry, it helps create the cellular structure of foams used in insulation, packaging, and cushioning materials .
Precision Cleaning Solvent
In the electronics and aerospace industries, precision cleaning is crucial. 1,1,1,4,4,4-Hexafluorobutane acts as a solvent for cleaning high-value components where residue-free results are mandatory. Its chemical properties ensure that it does not leave behind any conductive residues, making it ideal for sensitive electronic parts .
Heat Transfer Medium
The compound’s thermal stability and inertness make it suitable as a heat transfer medium. It’s used in systems where stable and efficient heat transfer is required, such as in cooling electronic devices or in specialized industrial processes that require controlled temperatures .
Medicinal and Agricultural Chemical Intermediate
1,1,1,4,4,4-Hexafluorobutane: serves as an intermediate in the synthesis of various medicinal and agricultural chemicals. Its reactivity allows for the creation of complex fluorinated compounds that are used in pharmaceuticals and agrochemicals, contributing to advancements in health and food production .
Refrigerant Applications
As a refrigerant, 1,1,1,4,4,4-Hexafluorobutane is used in systems requiring high-energy efficiency and low environmental impact. Its properties contribute to reducing the carbon footprint of refrigeration systems while maintaining performance standards .
Polymer Industry Monomer
The compound is also a monomer in the production of fluorine-containing polymers. These polymers exhibit exceptional resistance to chemicals, temperature, and electrical conditions, making them valuable in creating durable materials for various applications .
Dielectric Gas in Electrical Applications
Due to its excellent dielectric properties, 1,1,1,4,4,4-Hexafluorobutane is used as a dielectric gas in high-voltage electrical applications. It helps prevent electrical discharges and maintains the integrity of electrical systems, especially in enclosed spaces where traditional cooling methods are not feasible .
作用机制
Target of Action
1,1,1,4,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon
Pharmacokinetics
Its physical properties such as melting point (-53°c), boiling point (24-25°c), and density (137 g/cm³) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been suggested as a promising low-global-warming-potential (gwp) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
Action Environment
The action of 1,1,1,4,4,4-Hexafluorobutane can be influenced by environmental factors such as temperature and pressure . For instance, increasing the ambient temperature or pressure corresponds to an increase in the droplet equilibrium temperature . The promoting effect of increasing the ambient temperature on droplet evaporation will be weakened in high-pressure cases .
属性
IUPAC Name |
1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGIYYQHHRBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074942 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluorobutane | |
CAS RN |
407-59-0 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


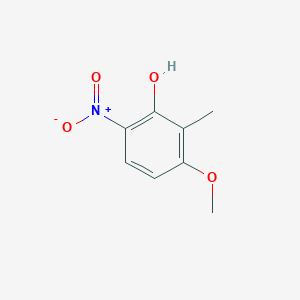
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
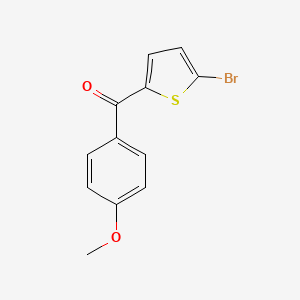
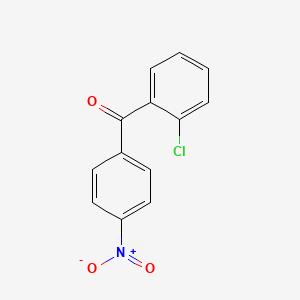

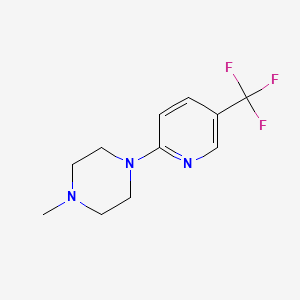
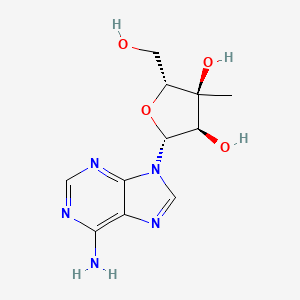
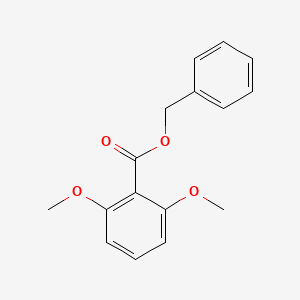
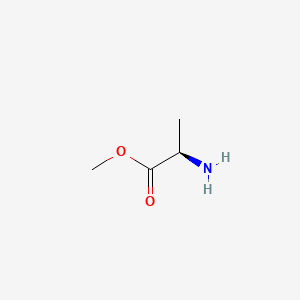
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)
